(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine
CAS No.:
Cat. No.: VC18261006
Molecular Formula: C10H18N4S
Molecular Weight: 226.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H18N4S |
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Molecular Weight | 226.34 g/mol |
IUPAC Name | [4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine |
Standard InChI | InChI=1S/C10H18N4S/c1-13-2-4-14(5-3-13)7-9-8-15-10(6-11)12-9/h8H,2-7,11H2,1H3 |
Standard InChI Key | LIHBLGBHSQVQCY-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)CC2=CSC(=N2)CN |
Introduction
Structural Characterization and Molecular Identity
Chemical Nomenclature and Formula
The systematic IUPAC name 4-((4-methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine delineates its core structure: a thiazole ring substituted at the 2-position with a methanamine group and at the 4-position with a methylpiperazine moiety via a methylene linker. The molecular formula is C₁₁H₁₉N₅S, yielding a molecular weight of 253.37 g/mol . Key structural features include:
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A thiazole heterocycle (C₃H₃NS) providing aromatic stability and electronic diversity.
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A 4-methylpiperazine group (C₅H₁₁N₂) conferring basicity and hydrogen-bonding capacity.
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A methanamine substituent (CH₂NH₂) enabling nucleophilic reactivity.
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, analogs such as (4-(4-Methylpiperazin-1-yl)phenyl)methanamine hydrochloride (PubChem CID: 86346395) offer comparative insights :
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¹H NMR: Methylpiperazine protons resonate at δ 2.37 (s, 3H, NCH₃), δ 2.62–3.09 (m, 8H, NCH₂), and aromatic protons at δ 6.65–6.82 .
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MS (ESI+): Parent ion at m/z 192.1 for the free base , suggesting similar fragmentation patterns for the thiazole derivative.
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LogP: Predicted 1.06 (consensus) based on analogous piperazine-thiazole systems , indicating moderate lipophilicity.
Table 1: Comparative Physicochemical Properties of Analogous Compounds
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of (4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine likely involves modular assembly of the thiazole core followed by functionalization:
Step 1: Thiazole Ring Formation
Thiazoles are typically synthesized via the Hantzsch thiazole synthesis, condensing α-haloketones with thioamides. For example:
Physicochemical and Pharmacokinetic Profiles
Solubility and Partitioning
The compound’s solubility in aqueous media is estimated at 2.5 mg/mL (ESOL model) , aligning with piperazine-thiazole hybrids. LogP values (1.06) suggest balanced hydrophilicity-lipophilicity, suitable for blood-brain barrier permeation .
Metabolic Stability and Toxicity
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CYP450 Interactions: Low inhibitory potential against CYP1A2, 2C19, 2D6, and 3A4 isoforms .
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hERG Binding: Piperazine moieties may confer moderate hERG channel affinity, necessitating cardiotoxicity screening.
Biological Activity and Applications
Central Nervous System (CNS) Targets
Piperazine derivatives frequently exhibit dopamine D2 and serotonin 5-HT₁A receptor modulation. Predicted BBB permeability (LogBB: -0.45) suggests limited CNS penetration .
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